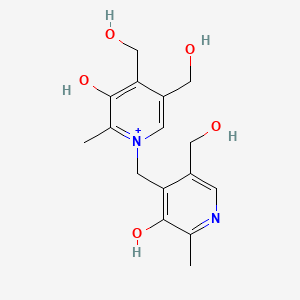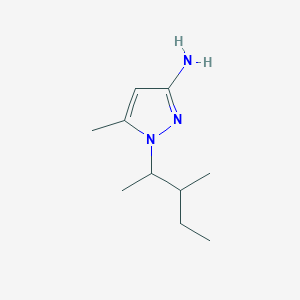![molecular formula C9H17NO2 B13065805 1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol](/img/structure/B13065805.png)
1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol is a chemical compound with the molecular formula C9H17NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and cyclopentanol, a five-membered ring alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol typically involves the reaction of azetidine derivatives with cyclopentanol derivatives under specific conditions. One common method involves the use of azetidin-3-ol and cyclopentylmethanol in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentanol derivatives.
Scientific Research Applications
1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-ol: A simpler azetidine derivative with similar reactivity.
Cyclopentanol: A related compound with a five-membered ring alcohol structure.
1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol: A similar compound with a six-membered ring instead of a five-membered ring.
Uniqueness
1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol is unique due to its combination of the azetidine and cyclopentanol moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(azetidin-3-yloxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H17NO2/c11-9(3-1-2-4-9)7-12-8-5-10-6-8/h8,10-11H,1-7H2 |
InChI Key |
PHPFWSHMBMLJRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(COC2CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065731.png)
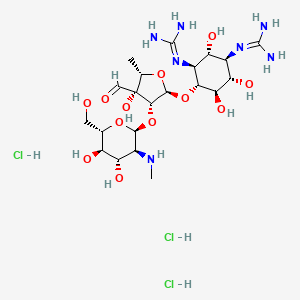
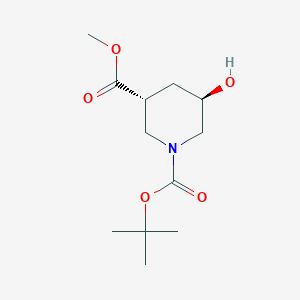
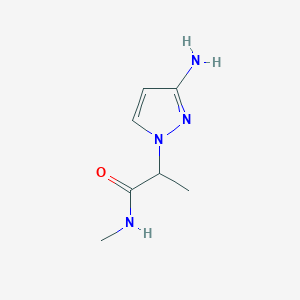
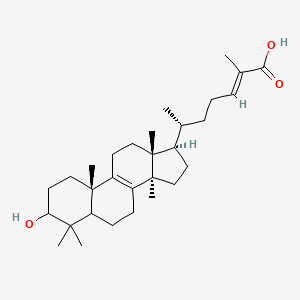
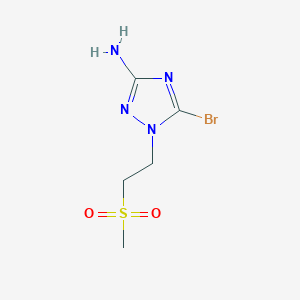
![5-(Bicyclo[3.1.0]hexan-6-YL)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13065781.png)

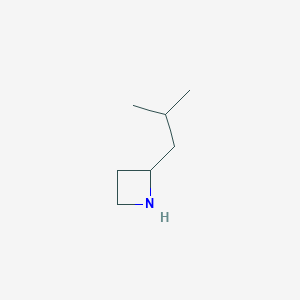
![2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13065796.png)
![tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate](/img/structure/B13065803.png)
![4-(2-Methoxyethyl)-4-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13065822.png)
